Ethyl 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate
Description
Ethyl 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an ethyl ester-linked acetate group at position 5. The 1,2,4-thiadiazole ring contains two nitrogen atoms and one sulfur atom, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)4-6-8-5(2)9-12-6/h3-4H2,1-2H3 |
InChI Key |
BHXGSJHGWHYMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-methyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiadiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted esters or thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Ethyl 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Acetate
- Structure : Replaces sulfur with oxygen in the heterocycle (1,2,4-oxadiazole).
- Molecular Formula : C₇H₁₀N₂O₃ (MW: 170.17 g/mol).
- Key Differences :
- Oxadiazole’s O atom reduces electron density compared to thiadiazole’s S, altering reactivity and hydrogen-bonding capacity.
- Lower molecular weight and logP due to absence of sulfur.
- Applications : Oxadiazoles are common in agrochemicals and pharmaceuticals due to metabolic stability .
Ethyl 2-(5-((Ethoxycarbonyl)Amino)-1,2,4-Thiadiazol-3-yl)Acetate
- Structure: Ethoxycarbonylamino group at position 5 instead of methyl.
- Increased solubility in polar solvents compared to the methyl-substituted analog.
- Synthesis : Likely involves substitution reactions on the thiadiazole ring .
2-(3-Methyl-1,2-Thiazol-5-yl)Acetic Acid
- Structure : 1,2-Thiazole (N-S arrangement) with a carboxylic acid.
- Key Differences :
- Thiazole’s single N and S atoms create distinct electronic properties.
- Carboxylic acid group enhances hydrophilicity but reduces bioavailability.
- Applications : Thiazoles are prevalent in antimicrobial and anti-inflammatory agents .
Substituent and Linker Variations
Ethyl 2-(4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Phenyl)Acetate
- Structure : Phenyl spacer between the ester and oxadiazole.
- Higher molecular weight (C₁₃H₁₃N₂O₃, MW: 251.25 g/mol) and logP.
- Applications : Such derivatives are explored as MMP-13 inhibitors for osteoarthritis .
Ethyl 2-(2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamido)Acetate
- Structure : Thioether linkage to an acetamido group and m-tolyl substituent.
- Key Differences :
- m-Tolyl group adds steric bulk and aromatic interactions.
- Thioether linkage may enhance metabolic stability compared to esters.
- Synthesis : Involves coupling of thiol-containing intermediates .
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